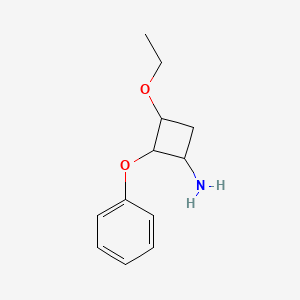
3-Ethoxy-2-phenoxycyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Versatile Synthesis of Heterocycles
3-Ethoxy-2-phenoxycyclobutan-1-amine serves as a crucial intermediate in the synthesis of diverse bioactive heterocyclic compounds. Studies have demonstrated its utility in facilitating the synthesis of pyridine-containing fused heterocycles through Lewis acid-catalyzed reactions with various heterocyclic amines, yielding compounds with excellent regioselectivity and ambient temperature conditions (Lin et al., 2016). Similarly, efficient single-step synthesis of 2-alkylquinolines through a [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines has been reported, showcasing the potential of this compound derivatives in producing multisubstituted 2-alkylquinoline derivatives at room temperature (Shan et al., 2011).
Synthesis of Aminocyclobutanes and Cyclopropanes
Research on this compound has contributed significantly to the synthesis of aminocyclobutanes and cyclopropanes, crucial scaffolds in drug development. A novel series of 3-aminocyclobut-2-en-1-ones has been prepared, leading to potent antagonists of VLA-4, showcasing the therapeutic potential of derivatives (Brand et al., 2003). Additionally, reductive rearrangement of aminocyclopropanes to cis- or trans-fused bicyclic 1,2-diaminocyclobutanes further emphasizes the chemical versatility and application in medicinal chemistry (Methot et al., 2008).
Advanced Organic Synthesis Techniques
The compound has also found application in advanced organic synthesis techniques, including the formation of complex heterocyclic structures and cycloaddition reactions. For instance, the use of 3-ethoxycyclobutanones in formal [4+2] cycloaddition reactions with silyl enol ethers under Lewis acid catalysis resulted in highly oxygenated cyclohexanone derivatives, demonstrating the compound's utility in creating complex molecular architectures (Matsuo et al., 2009).
Properties
IUPAC Name |
3-ethoxy-2-phenoxycyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,10-12H,2,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQERSGLFDFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1OC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
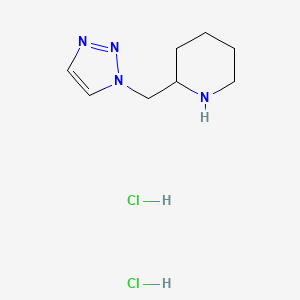
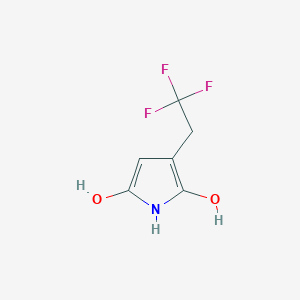
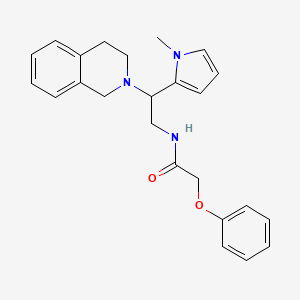
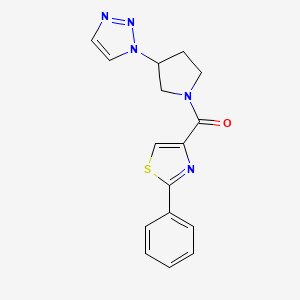

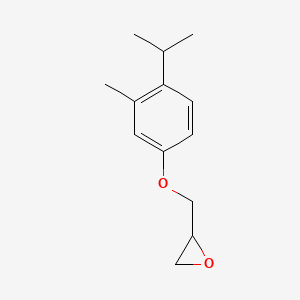

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2674205.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2674207.png)
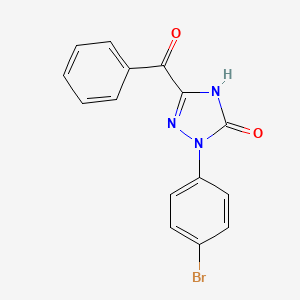
![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2674212.png)
![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2674214.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2674215.png)
![N-(3-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2674216.png)
